MAM Acetate vs. MMS: Divergent Organotropism and Carcinogenic Potency
In a direct comparative study, MAM acetate and methyl methanesulfonate (MMS) were evaluated for carcinogenic potency in rats. While MMS was only weakly carcinogenic for the small intestine, MAM acetate demonstrated a pronounced organotropism for liver and colon, and the combination of both agents produced syncarcinogenic effects suggestive of additive genotoxic damage [1]. This differential organ-specificity highlights that MAM acetate's carcinogenic profile is distinct and not simply a function of generic DNA methylation.
| Evidence Dimension | Organotropism and carcinogenic potency |
|---|---|
| Target Compound Data | Induces high incidence of tumors in rat liver and colon |
| Comparator Or Baseline | Methyl methanesulfonate (MMS): weakly carcinogenic for small intestine |
| Quantified Difference | Qualitative difference in target organ specificity; MAM acetate exhibits strong organotropism for liver/colon vs. MMS for small intestine. |
| Conditions | In vivo rat carcinogenicity study |
Why This Matters
Procurement of MAM acetate is essential for research specifically focused on liver or colon carcinogenesis, where MMS would be an inadequate substitute.
- [1] Mori H, et al. Syncarcinogenic effects of methyl methanesulfonate with methylazoxymethanol acetate in rat small intestine and liver. Carcinogenesis. 1985;6(10):1529-1531. doi:10.1093/carcin/6.10.1529 View Source
